molecular formula C10H20O3 B1594591 Ethyl 3-hydroxyoctanoate CAS No. 7367-90-0

Ethyl 3-hydroxyoctanoate

Cat. No.: B1594591
CAS No.: 7367-90-0
M. Wt: 188.26 g/mol
InChI Key: VGWUJHSTGYCXQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-hydroxyoctanoate is an organic compound with the molecular formula C10H20O3. It is an ester derived from octanoic acid and ethanol, characterized by a hydroxyl group on the third carbon of the octanoic acid chain. This compound is known for its pleasant fruity odor and is used in various applications, including flavoring agents and intermediates in organic synthesis .

Mechanism of Action

Ethyl 3-hydroxyoctanoate is an organic compound with the molecular formula C10H20O3 . This article will explore its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.

Biochemical Pathways

This compound is known to belong to the class of organic compounds known as fatty alcohols . These compounds are involved in various biochemical pathways, including lipid metabolism.

Biochemical Analysis

Biochemical Properties

Ethyl 3-hydroxyoctanoate plays a significant role in various biochemical reactions. It interacts with enzymes such as esterases, which catalyze the hydrolysis of ester bonds, converting this compound into 3-hydroxyoctanoic acid and ethanol . This interaction is crucial for the metabolism and utilization of fatty acids in biological systems. Additionally, this compound may interact with proteins involved in lipid metabolism, influencing the synthesis and degradation of lipids within cells.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways by modulating the activity of enzymes and receptors involved in lipid signaling. This compound may also impact gene expression by altering the transcriptional activity of genes related to lipid metabolism and energy homeostasis . Furthermore, this compound can affect cellular metabolism by serving as a substrate for energy production and storage.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules. It binds to esterases, leading to the hydrolysis of the ester bond and the release of 3-hydroxyoctanoic acid and ethanol . This reaction is essential for the metabolic processing of this compound within cells. Additionally, this compound may act as an activator or inhibitor of certain enzymes, influencing their catalytic activity and, consequently, cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other chemicals. Over time, this compound may undergo degradation, leading to the formation of by-products that can affect cellular function . Long-term studies have shown that this compound can have sustained effects on cellular metabolism and gene expression, highlighting its potential for prolonged biological activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may enhance lipid metabolism and energy production, while at high doses, it can exhibit toxic effects . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological response without causing adverse effects. Toxicity studies have indicated that high doses of this compound can lead to liver and kidney damage in animal models.

Metabolic Pathways

This compound is involved in metabolic pathways related to lipid metabolism. It is hydrolyzed by esterases to produce 3-hydroxyoctanoic acid and ethanol, which are further metabolized by enzymes involved in fatty acid oxidation and alcohol dehydrogenation . This compound can influence metabolic flux by altering the levels of metabolites and cofactors within cells, thereby affecting overall metabolic homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the movement of this compound across cellular membranes and its accumulation in specific cellular compartments . The distribution of this compound can influence its biological activity and the extent of its effects on cellular functions.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . The localization of this compound within subcellular structures such as mitochondria or lipid droplets can influence its role in energy production, lipid storage, and other cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-hydroxyoctanoate can be synthesized through the esterification of 3-hydroxyoctanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to drive the equilibrium towards ester formation. The general reaction is as follows:

3-hydroxyoctanoic acid+ethanolH2SO4ethyl 3-hydroxyoctanoate+water\text{3-hydroxyoctanoic acid} + \text{ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{water} 3-hydroxyoctanoic acid+ethanolH2​SO4​​ethyl 3-hydroxyoctanoate+water

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed to shift the equilibrium towards the ester. This method enhances the yield and efficiency of the process .

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form ethyl 3-oxooctanoate. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to ethyl 3-hydroxyoctanol using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.

Major Products Formed:

Scientific Research Applications

Ethyl 3-hydroxyoctanoate has several applications in scientific research:

Comparison with Similar Compounds

    Ethyl 3-hydroxybutanoate: Similar ester with a shorter carbon chain.

    Ethyl 3-hydroxyhexanoate: Similar ester with a six-carbon chain.

    Ethyl 3-hydroxydecanoate: Similar ester with a ten-carbon chain.

Uniqueness: Ethyl 3-hydroxyoctanoate is unique due to its specific chain length and the position of the hydroxyl group, which confer distinct chemical and physical properties. These properties make it particularly suitable for certain applications in flavoring and fragrance industries, as well as in organic synthesis .

Properties

IUPAC Name

ethyl 3-hydroxyoctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O3/c1-3-5-6-7-9(11)8-10(12)13-4-2/h9,11H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGWUJHSTGYCXQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(CC(=O)OCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80864046
Record name Ethyl 3-hydroxyoctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80864046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless clear liquid; Wine-like aroma with fruity floral notes
Record name Ethyl 3-hydroxyoctanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1933/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

275.00 to 276.00 °C. @ 760.00 mm Hg
Record name Ethyl (±)-3-hydroxyoctanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041600
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Practically insoluble or insoluble in water, Soluble (in ethanol)
Record name Ethyl 3-hydroxyoctanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1933/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.947-0.955 (20°)
Record name Ethyl 3-hydroxyoctanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1933/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

7367-90-0
Record name Ethyl 3-hydroxyoctanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7367-90-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-hydroxyoctanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007367900
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 3-hydroxyoctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80864046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 3-hydroxyoctanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.109
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYL 3-HYDROXYOCTANOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6RC31Z1JXT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Ethyl (±)-3-hydroxyoctanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041600
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

7.64 g (0.117 mol) of zinc pretreated as described in Reference Example 1 were suspended in 50 ml of toluene, the mixture was heated to 83° C., the heat source was subsequently removed and a mixture of 11.4 ml (0.103 mol) of ethyl bromoacetate and 11.23 ml (0.0935 mol) of hexanal was added dropwise over a period of 30 minutes. After a brief induction phase, rigorous foaming and heating of the reaction mixture to 110° C. was observed. After all the mixture had been added, the resulting suspension was cooled to 8° C. by means of an ice/water mixture, after which 15 ml of 50% strength sulfuric acid was added dropwise at such a rate that the temperature of the suspension did not exceed 35° C. After phase separation, the organic phase was washed twice with 15 ml of water and dried over sodium sulfate. After filtration and removal of all volatile constituents on a rotary evaporator at 50° C./5 torr, the residue obtained was distilled in an oil pump vacuum at 2.5 torr. The fraction comprising ethyl 3-hydroxyoctanoate went over at 88-93° C. Yield: 12.25 g (70%).
Quantity
11.4 mL
Type
reactant
Reaction Step One
Quantity
11.23 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
Quantity
7.64 g
Type
catalyst
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-hydroxyoctanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-hydroxyoctanoate
Reactant of Route 3
Reactant of Route 3
Ethyl 3-hydroxyoctanoate
Reactant of Route 4
Reactant of Route 4
Ethyl 3-hydroxyoctanoate
Reactant of Route 5
Reactant of Route 5
Ethyl 3-hydroxyoctanoate
Reactant of Route 6
Ethyl 3-hydroxyoctanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.